Diethyl formamidomalonate
Overview
Description
Diethyl formamidomalonate is an organic compound with the molecular formula C₈H₁₃NO₅. It is a derivative of malonic acid and is characterized by the presence of formyl and diethyl ester groups. This compound is of significant interest in organic synthesis due to its versatility and reactivity.
Scientific Research Applications
Diethyl formamidomalonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including amino acids and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: This compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
Target of Action
Diethyl formamidomalonate (DEF) is a versatile reagent in synthetic organic chemistry . . It’s primarily used as a reagent in the synthesis of diverse organic compounds .
Mode of Action
In the realm of organic compound synthesis, this compound serves as a nucleophile, readily reacting with electrophiles, such as carbonyl compounds, to forge new chemical bonds . Typically, this reaction occurs in the presence of an acid catalyst, like sulfuric acid or hydrochloric acid . The reaction proceeds through a nucleophilic addition-elimination mechanism, wherein the nucleophile attacks the electrophile, and subsequently, the resulting intermediate undergoes elimination to yield the desired product .
Biochemical Pathways
DEF is involved in various synthetic reactions such as the synthesis of heterocycles, polymerization, and the formation of amides and esters . It has also played a role in the synthesis of polymers like polyethylene and polypropylene . .
Result of Action
The molecular and cellular effects of DEF’s action largely depend on the specific synthetic reactions it’s involved in. As a nucleophile, DEF can react with various electrophiles to form new chemical bonds, leading to the synthesis of a wide range of organic compounds .
Biochemical Analysis
Biochemical Properties
Diethyl formamidomalonate plays a significant role in biochemical reactions, particularly in the synthesis of heterocycles, polymers, amides, and esters. It acts as a nucleophile in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to react with electrophiles like carbonyl compounds . This reaction proceeds through a nucleophilic addition-elimination mechanism, where the nucleophile attacks the electrophile, and the resulting intermediate undergoes elimination to yield the desired product .
Cellular Effects
This compound influences various cellular processes by interacting with different types of cells. It affects cell function, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cellular activities and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a nucleophile, attacking electrophiles and forming new chemical bonds. This nucleophilic addition-elimination mechanism involves the nucleophile attacking the electrophile, followed by the elimination of the resulting intermediate . This process can lead to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . The stability of this compound and its degradation products can influence its effectiveness and impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown threshold effects, where low doses may have minimal impact, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels. The compound’s role in metabolic pathways is essential for understanding its impact on cellular metabolism and overall biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is important for determining the compound’s bioavailability and effectiveness .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for understanding how this compound exerts its effects at the cellular level .
Preparation Methods
Diethyl formamidomalonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with formamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Diethyl formamidomalonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce malonic acid derivatives.
Condensation: It can participate in condensation reactions to form more complex molecules.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used .
Comparison with Similar Compounds
Diethyl formamidomalonate can be compared with other similar compounds such as diethyl malonate and diethyl acetamidomalonate. While all these compounds share a common malonate backbone, this compound is unique due to the presence of the formyl group, which imparts distinct reactivity and applications. Similar compounds include:
- Diethyl malonate
- Diethyl acetamidomalonate
- Diethyl isonitrile
These compounds differ in their functional groups and, consequently, their chemical behavior and applications.
Properties
IUPAC Name |
diethyl 2-formamidopropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-3-13-7(11)6(9-5-10)8(12)14-4-2/h5-6H,3-4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLHGSJLYNJIOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212646 | |
Record name | Diethyl formamidomalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow solid; [Alfa Aesar MSDS] | |
Record name | Diethyl formamidomalonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20586 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6326-44-9 | |
Record name | 1,3-Diethyl 2-(formylamino)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6326-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl formamidomalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl formamidomalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl formamidomalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl formamidomalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl formamidomalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic application of diethyl formamidomalonate highlighted in these research papers?
A1: this compound consistently serves as a key building block for synthesizing various phenylalanine derivatives. This is achieved by reacting it with substituted benzyl bromides, followed by hydrolysis and decarboxylation steps. [, , , , , ]
Q2: Can you provide an example of a specific phenylalanine derivative synthesized using this compound and its reported biological activity?
A2: In one study [], researchers synthesized 2- and 3-[bis-(β-chloroethyl)-amino]-methyl-4-hydroxyphenylalanine dihydrochlorides (designated AT-786 and AT-916, respectively) using this compound as a starting material. Preliminary pharmacological examinations showed that AT-786 exhibited significant activity against Ehrlich ascites carcinoma in mice, highlighting its potential as an antitumor agent.
Q3: Beyond phenylalanine derivatives, are there other interesting applications of this compound described in the research?
A4: Yes, one study [] showcases the use of this compound in polymer chemistry. Researchers synthesized poly-5-vinyl-N-benzyl-tryptophane by utilizing the condensation reaction between poly-5-vinyl-N-benzylgramine and this compound, demonstrating its versatility in creating complex polymeric structures.
Q4: What are some limitations or challenges associated with using this compound in synthesis?
A5: One challenge highlighted in the research is the potential for side reactions and formation of undesired byproducts, particularly under certain reaction conditions. For example, during the synthesis of 3,4,5-trimethoxyphenylalanine [], acidic hydrolysis led to multiple products, necessitating careful optimization of reaction conditions to enhance the yield of the desired compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.